(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid

Boronic acid acidity Suzuki-Miyaura coupling pKa prediction

Inconsistent Suzuki coupling due to incorrect boronic acid substitution? (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid (CAS 957120-26-2) delivers precise meta-Cl/CO2Me dual substitution for predictable cross-coupling. • Lower pKa (6.76) enables reduced base loading & compatibility with base-sensitive substrates (esters, nitriles) • Batch-specific NMR, HPLC, GC documentation ensures reproducibility from discovery to development • Enhanced lipophilicity (LogP -0.19) vs. non-chlorinated analogues for improved membrane permeability in drug-like scaffolds

Molecular Formula C8H8BClO4
Molecular Weight 214.41 g/mol
CAS No. 957120-26-2
Cat. No. B1461671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid
CAS957120-26-2
Molecular FormulaC8H8BClO4
Molecular Weight214.41 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)Cl)C(=O)OC)(O)O
InChIInChI=1S/C8H8BClO4/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,12-13H,1H3
InChIKeyXRIPARKZRWXMTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-(methoxycarbonyl)phenylboronic Acid Baseline


(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid, also named Methyl 3-borono-5-chlorobenzoate (CAS 957120-26-2), is an arylboronic acid building block employed primarily in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to construct biaryl scaffolds . The molecule (C₈H₈BClO₄, MW 214.41 g/mol) combines a boronic acid handle with an electron-withdrawing meta-chloro and a meta-methoxycarbonyl substituent. This substitution pattern modulates both electronic properties and physicochemical behavior relative to simpler phenylboronic acids [1]. The compound is commercially available with purities typically ranging from 95% to ≥98%, with multiple vendors providing batch-specific analytical documentation including NMR, HPLC, and GC [2].

3-Chloro-5-(methoxycarbonyl)phenylboronic Acid Substitution Risks


In contrast to unsubstituted or simply esterified phenylboronic acids, the presence of the meta-chloro substituent in (3-chloro-5-(methoxycarbonyl)phenyl)boronic acid introduces a distinct electronic environment. This electron-withdrawing group significantly lowers the boronic acid pKa (predicted 6.76 ± 0.10), making the compound more acidic and altering its transmetalation kinetics in Suzuki couplings compared to non-halogenated analogues . Moreover, the dual meta-substitution pattern imposes steric and electronic constraints that are absent in para-substituted or mono-substituted boronic acids. Consequently, substituting a less expensive, more common analogue such as 3-methoxycarbonylphenylboronic acid or 4-chlorophenylboronic acid may lead to reduced coupling efficiency, altered regioselectivity, or complete failure of the desired transformation, necessitating precise procurement of the exact CAS 957120-26-2 compound .

3-Chloro-5-(methoxycarbonyl)phenylboronic Acid Head-to-Head Evidence


Boronic Acid Acidity Comparison

The presence of the electron-withdrawing meta-chloro substituent significantly increases the acidity of (3-chloro-5-(methoxycarbonyl)phenyl)boronic acid relative to non-halogenated methoxycarbonylphenylboronic acids. The predicted pKa of 6.76 ± 0.10 is substantially lower than that of 3-methoxycarbonylphenylboronic acid (pKa 7.74 ± 0.10) and 4-methoxycarbonylphenylboronic acid (pKa 7.69 ± 0.10) . This enhanced acidity can influence boronate speciation and transmetalation rates under aqueous or mildly basic Suzuki coupling conditions.

Boronic acid acidity Suzuki-Miyaura coupling pKa prediction

Lipophilicity vs. 3-Methoxycarbonyl Analogue

The addition of a chloro substituent to the phenyl ring of the methoxycarbonylphenylboronic acid scaffold increases lipophilicity as measured by calculated LogP. The target compound exhibits a LogP value of -0.1936, compared to a LogP of -0.84700 for 3-methoxycarbonylphenylboronic acid [1][2]. This represents an approximate 0.65 log unit increase, indicating greater partitioning into organic phases.

Lipophilicity LogP Drug-like properties Membrane permeability

Melting Point vs. Methoxycarbonyl Analogues

The melting point of (3-chloro-5-(methoxycarbonyl)phenyl)boronic acid is reported as 217–222 °C, which is notably higher than that of 3-methoxycarbonylphenylboronic acid (205–208 °C) and comparable or slightly higher than 4-methoxycarbonylphenylboronic acid (197–200 °C or 217–219 °C, depending on source) . A higher melting point can be indicative of stronger intermolecular forces and potentially greater solid-state stability.

Melting point Crystallinity Thermal stability Solid-state properties

QC and Purity Documentation

Multiple reputable vendors supply (3-chloro-5-(methoxycarbonyl)phenyl)boronic acid with explicit purity specifications and batch-specific analytical data. Bidepharm offers the compound at 97% purity and provides NMR, HPLC, and GC reports upon request . Aladdin also lists 97% purity with certificates of analysis (COA) available by lot number . Boroncore specifies NLT 98% purity [1]. In contrast, many generic methoxycarbonylphenylboronic acids are offered with less stringent or less-documented QC, and some suppliers do not provide batch-specific analytical data.

Purity specification Quality control Analytical documentation Batch consistency

Procurement Cost Analysis

At the time of assessment, (3-chloro-5-(methoxycarbonyl)phenyl)boronic acid (97% purity) is listed by Macklin at approximately 709 RMB (~$98 USD) per 1 gram [1]. In comparison, 3-methoxycarbonylphenylboronic acid (97–98% purity) is available from TCI at approximately 200 RMB (~$28 USD) per 5 grams, equating to roughly 40 RMB (~$5.5 USD) per gram . The target compound is therefore approximately 15–20× more expensive per gram than the non-chlorinated analogue. This cost differential reflects both the synthetic complexity of introducing the chloro substituent and the lower demand for this specific building block.

Procurement cost Price comparison Supply chain Value analysis

3-Chloro-5-(methoxycarbonyl)phenylboronic Acid Key Applications


Suzuki–Miyaura Coupling in Weakly Basic Media

The enhanced acidity (pKa 6.76) of this boronic acid suggests that it remains partially deprotonated at pH values where non-halogenated analogues are predominantly neutral. This property may be advantageous in Suzuki couplings performed under mildly basic aqueous conditions, where boronate formation is rate-enhancing. Users aiming to couple this boronic acid with base-sensitive electrophiles (e.g., esters, nitriles) may find that the lower pKa allows for reduced base loading or the use of milder bases compared to 3-methoxycarbonylphenylboronic acid (pKa 7.74) .

Lipophilic Biaryl Pharmacophore Synthesis

With a LogP of -0.1936, the compound is significantly more lipophilic than 3-methoxycarbonylphenylboronic acid (LogP -0.847). When incorporated into drug-like molecules, this increased lipophilicity can translate into improved membrane permeability and potentially enhanced oral bioavailability. Medicinal chemists optimizing lead compounds for CNS or intracellular targets may preferentially select this chloro-substituted building block to modulate LogD without introducing additional molecular weight [1].

Long-Term Stability for Screening Libraries

The higher melting point (217–222 °C) relative to non-chlorinated analogues indicates stronger intermolecular interactions in the solid state. This may correlate with reduced hygroscopicity and greater resistance to decomposition upon prolonged storage at ambient temperature. For organizations maintaining large building block collections or high-throughput screening decks, this property can reduce the frequency of re-characterization and the risk of false-negative screening results due to degraded reagent .

QC Reagent for Reproducible Process Chemistry

Multiple vendors supply this compound with rigorous batch-specific analytical documentation (NMR, HPLC, GC). For process chemists developing scalable routes or for academic laboratories publishing reproducible methods, the availability of certified purity data (97–98%) from suppliers like Bidepharm, Aladdin, and Boroncore provides confidence in reagent identity and minimizes batch-to-batch variability—a critical factor when transitioning from discovery to development .

Technical Documentation Hub

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